Home > Products > Screening Compounds P94373 > N-(3-methylphenyl)-2-phenylacetamide
N-(3-methylphenyl)-2-phenylacetamide - 50916-16-0

N-(3-methylphenyl)-2-phenylacetamide

Catalog Number: EVT-11306175
CAS Number: 50916-16-0
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(3-methylphenyl)-2-phenylacetamide is an organic compound classified as an N-substituted acetamide. This compound features a 3-methylphenyl group attached to the nitrogen of the acetamide, along with a phenyl group attached to the carbonyl carbon. Such compounds are known for their diverse biological activities, including potential therapeutic effects in various medical applications.

Source and Classification

N-(3-methylphenyl)-2-phenylacetamide belongs to the broader class of N-phenylacetamides, which are derivatives of acetamides with phenyl substituents. These compounds have been widely studied for their pharmacological properties, including antipsychotic and antidepressant effects, as well as antibacterial activities .

Synthesis Analysis

Technical Details

The reaction conditions typically involve stirring at room temperature or slightly elevated temperatures under inert atmospheres (e.g., nitrogen) to prevent moisture interference. Monitoring can be done using thin-layer chromatography to ensure completion .

Molecular Structure Analysis

Data

Key spectral data for characterization may include:

  • Infrared Spectroscopy (IR): Characteristic peaks for amide (around 1650 cm1^{-1}) and aromatic C–H stretches.
  • Nuclear Magnetic Resonance (NMR): Chemical shifts indicative of aromatic protons and aliphatic protons.
Chemical Reactions Analysis

Reactions and Technical Details

N-(3-methylphenyl)-2-phenylacetamide can undergo various chemical reactions typical for amides, including:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 3-methylaniline and acetic acid.
  2. Acidic Reactions: It may react with strong acids to form salts.
  3. Substitution Reactions: The nitrogen atom can participate in nucleophilic substitutions.

These reactions are typically monitored by chromatographic techniques to assess yield and purity .

Mechanism of Action

Process and Data

The pharmacological activity of N-(3-methylphenyl)-2-phenylacetamide may involve interactions with neurotransmitter systems in the brain, particularly those related to serotonin and dopamine pathways. This interaction could potentially lead to effects such as:

  • Modulation of mood and anxiety levels.
  • Antidepressant effects through inhibition of reuptake mechanisms.

Studies have indicated that derivatives within this class exhibit varying degrees of activity depending on their substituents, which influence their binding affinity at target receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Typically ranges around 92-125 °C depending on purity.
  • Solubility: Generally soluble in organic solvents like ethanol and dichloromethane but less soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl carbon.

Relevant data such as spectral characteristics from IR, NMR, and mass spectrometry confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

N-(3-methylphenyl)-2-phenylacetamide has potential applications in medicinal chemistry due to its biological activity profile. Specific uses include:

  • Development of new antidepressants or anxiolytics based on its structural framework.
  • Exploration as a lead compound for antibacterial agents against resistant strains .

Research continues into its derivatives for enhanced efficacy and reduced side effects in therapeutic contexts.

Introduction to N-(3-methylphenyl)-2-phenylacetamide in Contemporary Medicinal Chemistry

Epidemiological Context of Depression and Neurotransmitter Dysregulation

Depressive disorders represent a pervasive global health challenge, with the World Health Organization reporting a concerning 18.4% increase in prevalence from 2005 to 2015, affecting approximately 322 million individuals worldwide. Epidemiological analyses reveal significant demographic disparities, with women exhibiting twice the susceptibility of men and regions like the Middle East and North Africa demonstrating prevalence rates of 13–18% [6]. The COVID-19 pandemic has exacerbated this crisis, precipitating mental trauma manifestations including emotional distress, insomnia, and post-traumatic stress across diverse age groups. Neurochemically, depression pathophysiology is characterized by dysregulation in monoaminergic neurotransmission systems. Critical reductions in synaptic serotonin (5-hydroxytryptamine) concentrations constitute a primary etiological factor, concomitant with disruptions in norepinephrine and dopamine signaling cascades. This neurotransmitter triad governs emotional processing, neuroendocrine function, and circadian rhythms, with depletion states directly correlating with symptomatic severity [6].

Table 1: Global Depression Epidemiology and Neurochemical Correlates

Epidemiological ParameterNeurotransmitter Dysregulation
322 million affected worldwide (2015)Serotonin depletion in synaptic clefts
18.4% prevalence increase (2005-2015)Norepinephrine signaling deficiency
Female:male prevalence ratio = 2:1Dopaminergic pathway disruption
Regional prevalence peaks at 18%Monoamine oxidase hyperactivity

Role of Monoamine Oxidase Inhibitors (MAOIs) in Neuropsychiatric Therapeutics

Monoamine oxidases (monoamine oxidase-A and monoamine oxidase-B) constitute flavin-dependent mitochondrial enzymes responsible for oxidative deamination of monoamine neurotransmitters. Elevated monoamine oxidase-A expression in major depressive disorder accelerates serotonin and norepinephrine catabolism, establishing enzymatic inhibition as a rational therapeutic strategy [6]. Mechanistically, monoamine oxidase inhibitors elevate synaptic monoamine concentrations by impeding neurotransmitter degradation, with contemporary classification delineating agents by selectivity and reversibility profiles:

  • Selectivity Spectrum: Monoamine oxidase-A preferentially metabolizes serotonin and norepinephrine, while monoamine oxidase-B deaminates phenylethylamine. Dopamine and tyramine are substrates for both isoforms [3].
  • Reversibility Dynamics: Reversible monoamine oxidase-A inhibitors (e.g., moclobemide) permit transient enzyme binding, whereas irreversible agents (phenelzine, tranylcypromine) form permanent covalent adducts with the flavin cofactor [3].
  • Therapeutic Applications: Monoamine oxidase inhibitors demonstrate particular efficacy in treatment-resistant depression, atypical variants featuring hypersomnia, and depression with comorbid anxiety disorders [3].

Despite their mechanistic rationale, clinical deployment faces significant constraints:1) Tyramine pressor response risks necessitate dietary restrictions due to potential hypertensive crises2) Pharmacodynamic interactions with serotonergic agents may precipitate serotonin syndrome3) Requirement for 14-day washout periods when transitioning between antidepressant classes [3]

Table 2: Contemporary Monoamine Oxidase Inhibitor Classification

GenerationSelectivity ProfileReversibilityRepresentative Agents
FirstNonselectiveIrreversiblePhenelzine, Tranylcypromine
SecondMonoamine oxidase-B selectiveIrreversibleSelegiline (low dose)
ThirdMonoamine oxidase-A selectiveReversibleMoclobemide
InvestigationalDual-targetReversibleN-(3-methylphenyl)-2-phenylacetamide derivatives

Structural Rationale: Phenylacetamide Scaffold as a Privileged Pharmacophore

The 2-phenylacetamide molecular framework represents a versatile template for central nervous system-active compounds, with N-(3-methylphenyl)-2-phenylacetamide derivatives exemplifying targeted structural optimization. Rational drug design integrates three-dimensional pharmacophore modeling with electronic parameterization to enhance monoamine oxidase-A affinity:

  • Pharmacophore Geometry: Optimized derivatives exhibit a conserved DHHR configuration (one hydrogen bond donor, two hydrophobic centroids, one aromatic ring) validated through quantitative structure-activity relationship modeling. This arrangement complements monoamine oxidase-A's substrate cavity, facilitating competitive inhibition at the flavin adenine dinucleotide-binding domain [6].
  • Synthetic Methodology: Efficient construction employs nucleophilic displacement reactions, where 2-chloro-N-(substituted phenyl)acetamides undergo Thorpe-Ziegler isomerization with heterocyclic thiols (e.g., 2-mercaptobenzimidazole) under microwave irradiation. This route yields target compounds (e.g., VS1-VS25 series) with 62–74% isolated purity after recrystallization [6].
  • Structure-Activity Relationship Determinants:
  • Aromatic Substitution Patterns: Meta-substituted derivatives (particularly halogenated variants) demonstrate superior monoamine oxidase-A binding versus para-substituted analogs
  • Electronic Perturbations: Electron-withdrawing substituents (cyano, trifluoromethyl) enhance inhibitory potency by modulating frontier molecular orbital energies
  • Heterocyclic Integration: Benzothiazole or benzimidazole conjugates enable π-π stacking with Tyr407 and Tyr444 residues in the monoamine oxidase-A active site [6] [8]

Table 3: Structure-Activity Relationship of Phenylacetamide Derivatives

Substituent PositionElectron EffectBioactivity ProfileOptimal Groups
Phenyl ring meta positionWithdrawingIC₅₀ 0.8-5.2 μM (monoamine oxidase-A)–CN, –CF₃, halogens
Phenyl ring para positionDonatingReduced potency–OCH₃, –CH₃
Acetamide nitrogenVariableImproved blood-brain barrier penetrationBenzothiazole, benzimidazole
Distal aromatic ringModerate withdrawingEnhanced selectivity index3-Trifluoromethyl, 3-cyano

Advanced computational simulations reveal critical binding determinants for high-activity analogs. Molecular dynamics trajectories of compound VS25 (N-[3-(trifluoromethyl)phenyl]-2-[(1H-benzimidazol-2-yl)thio]acetamide) demonstrate stable residence within the monoamine oxidase-A catalytic pocket over 100 nanoseconds. Key interactions include:

  • Hydrogen bonding between the benzimidazole nitrogen and water-mediated contacts with Gln215
  • Hydrophobic contacts between the trifluoromethyl group and Leu97, Phe208, and Ile180
  • π-π stacking of the phenylacetamide benzene ring with Tyr398 [6]Electrostatic potential mapping further confirms that electron-deficient regions localized at cyano- or trifluoromethyl-substituted aromatic rings enhance complementary charge transfer with the enzyme's hydrophobic subpockets, rationalizing the 82.23% immobility reduction observed in tail suspension tests for optimized derivatives—surpassing reference standards moclobemide and fluoxetine [6]. This strategic molecular engineering establishes phenylacetamides as privileged scaffolds for next-generation monoamine oxidase inhibitors with improved target engagement profiles.

Properties

CAS Number

50916-16-0

Product Name

N-(3-methylphenyl)-2-phenylacetamide

IUPAC Name

N-(3-methylphenyl)-2-phenylacetamide

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H15NO/c1-12-6-5-9-14(10-12)16-15(17)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

XIZNMZFOCKTOLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.